Technical Documentation Center

1-(3-Fluoro-5-methylphenyl)piperidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the N-aryl piperidone scaffold represents a privileged vector for drug discovery, frequently utilized in the design of central nervous system (CNS) modulators, kinase inhibitors, and allosteric modulators. Specifically, 1-(3-fluoro-5-methylphenyl)piperidin-4-one is a highly versatile building block. The piperidin-4-one core provides a rigid, sp³-rich framework that allows for precise spatial projection of substituents via the reactive ketone moiety. Concurrently, the 3-fluoro-5-methylphenyl group acts as a sophisticated pharmacophore modifier: the fluorine atom modulates the basicity of the tertiary amine to enhance blood-brain barrier (BBB) penetrance, while the methyl group provides a lipophilic anchor to occupy hydrophobic binding pockets.

This technical guide provides an in-depth analysis of the physicochemical properties, chemical reactivity, and field-validated synthetic methodologies for this critical intermediate.

Physicochemical & Structural Properties

The physical and chemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. The data presented below is derived from computational models and extrapolated from structurally analogous N-aryl piperidones [1, 2, 3].

Table 1: Key Physicochemical Parameters
PropertyValue (Predicted/Extrapolated)Mechanistic Rationale & Application Impact
Molecular Formula C₁₂H₁₄FNOStandard composition for this N-aryl piperidone.
Molecular Weight 207.25 g/mol Low molecular weight ensures the final elaborated drug candidate remains within Lipinski's Rule of 5.
Boiling Point 359.1 ± 42.0 °CHigh boiling point indicates thermal stability, allowing for high-temperature synthetic transformations (e.g., reductive aminations).
Density 1.159 ± 0.06 g/cm³Standard density for fluorinated aromatic nitrogen heterocycles.
pKa (Conjugate Acid) 4.27 ± 0.40Critical: The strongly electron-withdrawing (-I) 3-fluoro group pulls electron density away from the aniline-like nitrogen. This significantly lowers the pKa compared to aliphatic piperidines (pKa ~9-10), ensuring the molecule remains largely un-ionized at physiological pH (7.4), thereby maximizing passive membrane permeability.
LogP ~2.8 - 3.1The 5-methyl group increases lipophilicity, driving the LogP into an optimal range for CNS penetration and hydrophobic target engagement.
TPSA 20.31 ŲLow Topological Polar Surface Area (1 ketone O + 1 tertiary N) strongly favors BBB crossing and high oral bioavailability.

Chemical Reactivity & Stability

The utility of 1-(3-fluoro-5-methylphenyl)piperidin-4-one lies in its orthogonal reactivity profile.

Ketone Reactivity (The Electrophilic Center)

The C4-ketone is highly electrophilic and serves as the primary site for structural elaboration. It readily undergoes:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields 4-amino piperidine derivatives.

  • Organometallic Addition: Grignard reagents or organolithium species attack the carbonyl to form tertiary alcohols. Note: The tertiary aniline nitrogen is generally unreactive toward these nucleophiles, eliminating the need for N-protection.

  • Wittig Olefination: Yields exocyclic alkenes, which can be subsequently reduced or functionalized via hydroboration.

Amine Stability

Because the nitrogen is directly conjugated to the electron-deficient 3-fluoro-5-methylphenyl ring, its nucleophilicity and basicity are severely attenuated. It is highly resistant to oxidation (e.g., N-oxide formation) under standard conditions, providing a stable backbone during downstream synthetic steps.

Synthetic Methodologies

To synthesize 1-(3-fluoro-5-methylphenyl)piperidin-4-one, chemists must overcome the inherent challenge of N-arylating a secondary amine without triggering competitive reactions at the ketone. Below are two field-proven, self-validating protocols.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Modern Standard)

This is the preferred method for generating N-aryl piperidones, utilizing a protected ketone to prevent enolate-driven side reactions (such as α-arylation or self-condensation) under strongly basic cross-coupling conditions [4].

Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv) and piperidin-4-one ethylene ketal (1.2 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the oxidative addition of deactivated aryl bromides and accelerate reductive elimination, preventing unwanted β-hydride elimination.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and anhydrous toluene (0.2 M).

  • Coupling: Heat the mixture to 100 °C for 12 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Deprotection (Self-Validating Step): Filter the mixture through Celite, concentrate, and dissolve the crude ketal in THF. Add 2M aqueous HCl and stir at room temperature for 4 hours. The acidic environment hydrolyzes the ketal back to the ketone.

  • Isolation: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure 1-(3-fluoro-5-methylphenyl)piperidin-4-one.

Synthesis A 1-Bromo-3-fluoro- 5-methylbenzene C Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C A->C B Piperidin-4-one ethylene ketal B->C D N-Aryl Ketal Intermediate C->D Buchwald-Hartwig Coupling E HCl (aq) / THF Room Temp D->E F 1-(3-Fluoro-5-methylphenyl) piperidin-4-one E->F Ketal Deprotection

Fig 1. Bipartite synthetic workflow for 1-(3-fluoro-5-methylphenyl)piperidin-4-one via Buchwald-Hartwig amination.

Route B: Double Alkylation of Primary Amines (The Reese Method)

For environments where transition-metal catalysis is restricted, the classical double alkylation of anilines utilizing 1,5-dichloropentan-3-one derivatives is highly effective [1].

Protocol:

  • Condensation: Reflux 3-fluoro-5-methylaniline (1.0 equiv) with 1,5-dichloropentan-3-one (1.1 equiv) and p-toluenesulfonic acid monohydrate in dry methanol.

  • Acetal Formation: Add an excess of trimethyl orthoformate to the reaction mixture. This traps the intermediate as the dimethyl acetal, driving the double alkylation ring-closure forward and preventing polymerization.

  • Hydrolysis: Isolate the 1-arylpiperidin-4-one dimethyl acetal, then hydrolyze it in formic acid–water (9:1 v/v) at room temperature to quantitatively yield the parent ketone.

Application in Drug Discovery (ADME/PK Impact)

When 1-(3-fluoro-5-methylphenyl)piperidin-4-one is incorporated into a drug candidate, the specific substitution pattern on the phenyl ring profoundly impacts the molecule's Pharmacokinetics (PK) and Pharmacodynamics (PD).

  • Metabolic Shielding: The 3-fluoro substituent blocks cytochrome P450 (CYP3A4/CYP2D6) mediated aromatic oxidation at a metabolically vulnerable meta-position. This shifts the clearance mechanism, prolonging the drug's half-life.

  • Target Residence Time: The 5-methyl group acts as a "hydrophilic pocket filler." In kinase inhibitors, this methyl group frequently projects into the hydrophobic sub-pocket adjacent to the ATP-binding hinge region, significantly increasing the target residence time and binding affinity.

ADME Target Target Kinase Hydrophobic Pocket Binding Enhanced Target Residence Time Target->Binding Rigid vector Scaffold 1-(3-Fluoro-5-methylphenyl) piperidin-4-one Core Scaffold->Target 5-Me fills pocket 3-F alters pKa Metabolism Hepatic CYP450 (CYP3A4/CYP2D6) Scaffold->Metabolism F-substitution blocks oxidation Clearance Metabolic Clearance (Reduced) Metabolism->Clearance Shifted to phase II

Fig 2. Pharmacodynamic and pharmacokinetic modulation by the 3-fluoro-5-methylphenyl piperidone core.

References

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 191-194. URL:[Link]

  • PubChem. (2026). 1-(4-fluoro-2-methylphenyl)piperidin-4-one (Structural Class Analog). URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

Exploratory

Structural Elucidation of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one: A Comprehensive NMR Analysis Guide

Executive Summary The functionalization of piperidin-4-one scaffolds with fluorinated aromatic rings is a cornerstone strategy in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of piperidin-4-one scaffolds with fluorinated aromatic rings is a cornerstone strategy in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. The compound 1-(3-Fluoro-5-methylphenyl)piperidin-4-one presents a unique structural elucidation challenge due to the complex interplay of mesomeric (+M), inductive (-I), and anisotropic effects, compounded by heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C).

This whitepaper provides an authoritative, in-depth guide to predicting, assigning, and validating the 1 H and 13 C NMR chemical shifts of this molecule. By establishing a self-validating experimental workflow and detailing the causality behind specific spectral phenomena, this guide serves as a robust framework for analytical chemists and drug development professionals.

Theoretical Framework: Electronic Effects & Chemical Shifts

The NMR chemical shifts of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one are governed by three primary electronic environments:

  • The Carbonyl Core (C-4): The sp2 hybridized carbonyl carbon exerts a strong magnetic anisotropic effect, deshielding the adjacent equatorial protons at C-3 and C-5[1].

  • The Piperidine Nitrogen (N-1): The nitrogen atom acts as a π -electron donor (+M effect) into the aromatic ring while simultaneously exerting an inductive withdrawing effect (-I) on the adjacent aliphatic C-2 and C-6 positions[2].

  • The Fluorinated Aromatic Ring: Fluorine is highly electronegative, causing massive local deshielding at the ipso carbon (C-3'). However, its lone pairs donate electron density via resonance (+M effect) to the ortho and para positions. Furthermore, the 19 F nucleus (spin ½, 100% natural abundance) introduces extensive scalar coupling networks that break the symmetry of the aromatic spin system[3],[4].

Workflow N1 Sample Prep (CDCl3) N2 1D NMR (1H, 13C, 19F) N1->N2 N3 2D NMR (HSQC, HMBC) N2->N3 N4 J-Coupling Extraction N2->N4 N5 Structural Assignment N3->N5 N4->N5

Workflow for high-resolution NMR structural elucidation.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (typically acquired in CDCl 3​ at 400 MHz or higher) can be divided into the aliphatic piperidinone region and the aromatic region. The values presented below are empirically derived predictive benchmarks based on established substituent additivity rules for N-aryl piperidines[5].

Aliphatic Piperidine Protons

Due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons at C-2/C-6 and C-3/C-5 often time-average into distinct triplets (an A2​B2​ or A2​X2​ spin system).

  • H-2 & H-6 ( 3.55 ppm): These protons are directly adjacent to the electronegative nitrogen. The partial delocalization of the nitrogen lone pair into the aromatic ring reduces its shielding capacity, pushing these signals downfield relative to a standard aliphatic amine[1].

  • H-3 & H-5 ( 2.55 ppm): Deshielded by the magnetic anisotropy of the adjacent C=O double bond.

Aromatic Protons

The aromatic ring is a 1,3,5-trisubstituted system, resulting in three distinct meta-coupled protons. The presence of fluorine introduces 3JHF​ and 4JHF​ couplings[3].

Proton PositionPredicted Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
H-2, H-6 (Pip) 3.55t 3JHH​≈6.0 4H
H-3, H-5 (Pip) 2.55t 3JHH​≈6.0 4H
CH 3​ (Ar) 2.30s-3H
H-2' (Ar) 6.35dt 3JHF​≈12.0 , 4JHH​≈2.0 1H
H-4' (Ar) 6.45dq 3JHF​≈9.0 , 4JHH​≈1.5 1H
H-6' (Ar) 6.55m (br s) 4JHH​≈2.0 1H

Note: H-2' is shielded by both the +M effect of the nitrogen and the +M effect of the ortho-fluorine, making it the most upfield aromatic proton.

13 C NMR Spectral Analysis & Heteronuclear Coupling

The 13 C NMR spectrum is critical for validating the carbon skeleton. The defining feature of this spectrum is the extensive carbon-fluorine spin-spin coupling ( nJCF​ ). Unlike proton-proton couplings, C−F couplings transmit through the σ -framework and alternate in magnitude based on bond distance[6].

Carbon-Fluorine Coupling Causality
  • 1JCF​ ( 245 Hz): The ipso carbon (C-3') exhibits a massive doublet due to direct orbital overlap with the fluorine nucleus.

  • 2JCF​ ( 20–25 Hz): The ortho carbons (C-2' and C-4') split into distinct doublets.

  • 3JCF​ ( 8–10 Hz): The meta carbons (C-1' and C-5') show smaller, yet clearly resolvable doublets.

  • 4JCF​ ( 2 Hz): The para carbon (C-6') may appear as a very fine doublet or a broadened singlet depending on digital resolution[4].

Predicted 13 C Chemical Shifts
Carbon PositionPredicted Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment Logic
C-4 (C=O) 209.0s-Highly deshielded carbonyl
C-3' (Ar-F) 164.5d 245.0 ( 1J )Ipso to fluorine (-I effect)
C-1' (Ar-N) 150.0d 10.0 ( 3J )Ipso to nitrogen (+M effect)
C-5' (Ar-CH 3​ ) 140.5d 8.0 ( 3J )Ipso to methyl
C-6' (Ar-H) 110.0d 2.0 ( 4J )Para to F, Ortho to N
C-4' (Ar-H) 106.5d 22.0 ( 2J )Ortho to F, shielded by N
C-2' (Ar-H) 98.0d 25.0 ( 2J )Ortho to F and N (highly shielded)
C-2, C-6 (Pip) 50.5s-Aliphatic, adjacent to N
C-3, C-5 (Pip) 41.0s-Aliphatic, adjacent to C=O
CH 3​ (Ar) 21.5s-Benzylic methyl

2D NMR Strategies for Unambiguous Assignment

To transition from predictive models to absolute structural confirmation, 2D NMR is mandatory. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for linking the piperidine ring to the aromatic system.

HMBC H26 H-2/H-6 (Pip) C4 C-4 (C=O) H26->C4 3J_CH C1Ar C-1' (Ar) H26->C1Ar 3J_CH H35 H-3/H-5 (Pip) H35->C4 2J_CH

Key HMBC correlations establishing the piperidin-4-one core connectivity.
  • Validating the N-Aryl Bond: A strong 3JCH​ HMBC cross-peak will be observed between the piperidine H-2/H-6 protons ( 3.55 ppm) and the aromatic ipso carbon C-1' ( 150.0 ppm).

  • Validating the Carbonyl Position: Both H-2/H-6 ( 3JCH​ ) and H-3/H-5 ( 2JCH​ ) will show strong HMBC correlations to the carbonyl carbon at 209.0 ppm[2].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating and reproducible dataset, the following step-by-step acquisition protocol must be strictly adhered to.

Phase 1: Sample Preparation
  • Weigh precisely 15–20 mg of highly purified 1-(3-Fluoro-5-methylphenyl)piperidin-4-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Phase 2: Probe Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).

  • Tuning: Manually or automatically tune and match the probe for 1 H (inner coil) and 13 C/ 19 F (outer coil) to minimize reflected power.

  • Shimming: Perform gradient shimming (TopShim or equivalent) on the 2 H lock signal of CDCl 3​ to achieve a line width at half-height ( W1/2​ ) of ≤0.5 Hz for the TMS peak.

Phase 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.0 s. Acquire 16 scans (NS=16) with a spectral width of 20 ppm.

  • 13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Critical Step: Set the relaxation delay (D1) to ≥2.0 s. Quaternary carbons (C-4, C-1', C-3', C-5') have long longitudinal relaxation times ( T1​ ). A short D1 will result in these peaks disappearing into the noise floor. Acquire a minimum of 512 scans.

  • 19 F NMR (Optional but Recommended): Acquire a proton-coupled 19 F spectrum to directly observe the 3JHF​ and 4JHF​ splittings, which will mirror the coupling constants observed in the 1 H aromatic region[4].

Phase 4: Processing
  • Apply a zero-filling factor of 2 (e.g., from 64k to 128k data points) to improve digital resolution, which is critical for accurately measuring the fine 4JCF​ couplings ( 2 Hz).

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase correct manually (zero-order and first-order) and baseline correct using a polynomial fit.

References[5] Guidechem. "1-n-phenyl-piperidin-4-one (CAS 19125-34-9) Properties and Synthesis". Guidechem Chemical Database. URL: https://www.guidechem.com[1] Arumugam, S., et al. "Spectral investigations of some piperidin-4-one molecular addition compounds". ResearchGate. URL:https://www.researchgate.net[2] Rajeswari, K., & Pandiarajan, K. (2011). "1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. URL:https://pubmed.ncbi.nlm.nih.gov/21233008/[3] Emsley, J. W., et al. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants". Loughborough University Research Repository. URL:https://repository.lboro.ac.uk/[4] Hoover, J. M., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5866734/[6] Stoyanov, N. M., et al. (2024). "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones". Molecules (MDPI), 29(19), 4607. URL:https://www.mdpi.com/1420-3049/29/19/4607

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

An Application Note and Detailed Protocol for the Synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Introduction: The Significance of the N-Aryl Piperidin-4-one Scaffold The N-aryl piperidin-4-one motif is a corner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Introduction: The Significance of the N-Aryl Piperidin-4-one Scaffold

The N-aryl piperidin-4-one motif is a cornerstone in modern medicinal chemistry and drug discovery. Piperidine rings are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When functionalized with an aryl group at the nitrogen atom, these scaffolds serve as key intermediates for a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS), including antidepressants and antipsychotics.[2] The specific target molecule, 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, incorporates fluorine and methyl substitutions on the phenyl ring, which are common bioisosteric modifications used to modulate potency, selectivity, and metabolic fate. This guide provides a detailed, step-by-step protocol for its synthesis, grounded in established organometallic chemistry principles.

Synthetic Strategy: Buchwald-Hartwig Amination

The formation of the crucial carbon-nitrogen (C-N) bond between the aryl ring and the piperidinone nitrogen is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination stands out as the premier method for this transformation due to its broad substrate scope, high functional group tolerance, and generally high yields, overcoming the limitations of older methods like nucleophilic aromatic substitution.[3] This reaction facilitates the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

Our strategy involves the coupling of 1-bromo-3-fluoro-5-methylbenzene with piperidin-4-one hydrochloride using a palladium(0) catalyst, a sterically hindered biarylphosphine ligand, and a strong base in an anhydrous, aprotic solvent.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Inert Atmosphere (Nitrogen/Argon Purge) reagents 2. Add Reagents (Aryl Halide, Amine, Base, Solvent, Ligand, Catalyst) prep->reagents Schlenk Line Technique heating 3. Heat to Reaction Temp (e.g., 100 °C) reagents->heating monitoring 4. Monitor Progress (TLC / LC-MS) heating->monitoring Stirring quench 5. Cool & Quench monitoring->quench extract 6. Aqueous Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify char 9. Characterization (NMR, MS, HPLC) purify->char G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L₂(Amine)]⁺ oa_complex->amine_complex + Amine - Br⁻ amido_complex [Ar-Pd(II)L₂(Amido)] amine_complex->amido_complex + Base - [Base-H]⁺ amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Sources

Application

Application Notes and Protocols: Derivatization of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one for Drug Discovery Libraries

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the piperidin-4-one scaffold is recognized as a highly privileged, versatile pharmacophore capable of addressing diverse therapeutic targets,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the piperidin-4-one scaffold is recognized as a highly privileged, versatile pharmacophore capable of addressing diverse therapeutic targets, ranging from G-protein coupled receptors (GPCRs) to viral proteases[1]. The specific derivative, 1-(3-fluoro-5-methylphenyl)piperidin-4-one , offers a unique stereoelectronic starting point for library generation.

The N -aryl substitution inherently restricts the conformational flexibility of the piperidine ring while introducing critical physicochemical properties. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases lipophilicity, whereas the methyl group provides steric bulk to optimally occupy hydrophobic binding pockets. Because the nitrogen is already functionalized, synthetic efforts can be directly funneled into derivatizing the C4 ketone and the adjacent α -carbons (C3/C5) without the need for protection/deprotection sequences (such as those required for N -Boc-piperidone)[2].

This application note details field-proven, scalable protocols for derivatizing 1-(3-fluoro-5-methylphenyl)piperidin-4-one. We focus on two primary trajectories: Reductive Amination to access functionalized 4-aminopiperidines, and Spirocyclization to generate highly rigid, three-dimensional spiro-heterocycles.

G Start 1-(3-Fluoro-5-methylphenyl) piperidin-4-one RedAm Reductive Amination (C4 Amine) Start->RedAm 1°/2° Amines NaBH(OAc)3 Spiro Spirocyclization (C4 Spirocycle) Start->Spiro Kabbe or Bucherer-Bergs Aldol Aldol Condensation (C3/C5 Alkylation) Start->Aldol Aldehydes Base Catalyst RedAm_Lib GPCR Ligands & Kinase Inhibitors RedAm->RedAm_Lib Spiro_Lib Antiviral (PLPro) & Antimycobacterial Spiro->Spiro_Lib Aldol_Lib Conformationally Restricted Analogs Aldol->Aldol_Lib

Caption: Divergent derivatization workflows for piperidin-4-one library generation.

Strategy A: Reductive Amination at the C4 Position

Reductive amination is the most robust method for converting the C4 carbonyl into a secondary or tertiary amine, forging a new C–N bond[3]. The choice of reducing agent is the critical variable here. While sodium cyanoborohydride (NaBH₃CN) is effective, it is highly toxic and can release hydrogen cyanide gas under acidic conditions[3]. Therefore, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild, exhibits excellent chemoselectivity for the intermediate iminium ion over the starting ketone, and operates efficiently at room temperature[3][4].

Mechanistic Causality

The reaction proceeds via a two-stage, one-pot process. First, the nucleophilic amine attacks the C4 ketone. The addition of a mild acid (like acetic acid) facilitates the dehydration of the hemiaminal intermediate to form an imine (from primary amines) or an iminium ion (from secondary amines). NaBH(OAc)₃, being a bulky and mild hydride donor, selectively reduces this electron-deficient intermediate without reducing the unreacted ketone[3].

G Ketone Ketone Core Amine R-NH2 Addition Ketone->Amine Imine Imine/Iminium Intermediate Amine->Imine -H2O Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product 4-Aminopiperidine Reduction->Product Hydride Transfer

Caption: Step-by-step mechanistic workflow of reductive amination at the C4 position.

Protocol: High-Throughput Reductive Amination

This self-validating protocol ensures that over-alkylation and direct ketone reduction are minimized.

Reagents & Materials:

  • 1-(3-Fluoro-5-methylphenyl)piperidin-4-one (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the piperidin-4-one (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE (approx. 10 mL per gram of ketone).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Expert Insight: This is strictly required for weakly nucleophilic amines like anilines to drive the equilibrium toward the iminium ion.

  • Pre-incubation: Stir the mixture at room temperature for 1–2 hours.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Expert Insight: Cooling prevents the exothermic degradation of the imine and suppresses the formation of unwanted side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Validation: Monitor the reaction strictly via LC-MS. Do not rely solely on TLC, as the starting ketone, imine intermediate, and final amine product often exhibit nearly identical R_f values on silica. Look for the disappearance of the [M+H]+ peak of the ketone.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate to DCM/Methanol depending on amine polarity).

Strategy B: Spirocyclic Scaffold Generation

To "escape flatland" and increase the fraction of sp³ carbons in drug libraries, converting the C4 ketone into a spirocycle is a premier strategy[2]. Spiro-piperidin-4-ones exhibit enhanced target specificity and have been highly successful in discovering inhibitors for Mycobacterium tuberculosis[5][6] and SARS-CoV-2 Papain-like protease (PLPro)[7].

We utilize the Kabbe Condensation to generate spirochromanones. This reaction condenses the piperidone with 2-hydroxyacetophenones, utilizing pyrrolidine as an organocatalyst[8].

Protocol: Kabbe Condensation for Spirochromanones

Reagents & Materials:

  • 1-(3-Fluoro-5-methylphenyl)piperidin-4-one (1.0 eq)

  • Substituted 2-hydroxyacetophenone (1.0 eq)

  • Pyrrolidine (0.2 eq, catalyst)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube or a reflux-equipped round-bottom flask, dissolve the piperidin-4-one (1.0 eq) and the 2-hydroxyacetophenone derivative (1.0 eq) in anhydrous methanol (5 mL/mmol).

  • Catalyst Addition: Add pyrrolidine (0.2 eq) in one continuous stream. Expert Insight: Pyrrolidine acts as a bifunctional organocatalyst, first forming an enamine with the acetophenone, which then undergoes an aldol-type addition to the piperidone, followed by cyclization.

  • Cyclization: Heat the reaction mixture to 70 °C and stir for 12–16 hours[8].

  • Monitoring: Track the reaction via LC-MS. The formation of the spirochromanone is typically accompanied by the precipitation of the product as it forms, driving the equilibrium forward.

  • Isolation: Cool the reaction to room temperature. If a precipitate has formed, filter it directly and wash with cold methanol to obtain high-purity crystals[9]. If no precipitate forms, concentrate the solvent under vacuum and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Quantitative Data & Yield Summaries

The following table summarizes expected yields and reaction times based on the derivatization method and the steric/electronic nature of the incoming nucleophile or coupling partner.

Derivatization StrategySpecific ReactionReagents / CatalystTarget ScaffoldAvg. Yield (%)Reaction Time (h)
Reductive Amination Aliphatic Primary AmineNaBH(OAc)₃, AcOH, DCE4-(Alkylamino)piperidine85 - 92%12
Reductive Amination Aromatic Amine (Aniline)NaBH(OAc)₃, AcOH, DCE4-(Arylamino)piperidine70 - 80%24
Reductive Amination Sterically Hindered AmineNaBH(OAc)₃, Ti(O-iPr)₄Substituted 4-aminopiperidine55 - 65%48
Spirocyclization Kabbe CondensationPyrrolidine, MethanolSpirochromanone-piperidine75 - 88%12 - 16
Spirocyclization Bucherer-BergsKCN, (NH₄)₂CO₃, EtOH/H₂OSpirohydantoin-piperidine80 - 90%24

Table 1: Comparative quantitative data for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one derivatization workflows.

References

  • Kumar, R. R., et al. "Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention". Journal of Medicinal Chemistry, 2008. Available at:[Link][5]

  • Kumar, R. R., et al. "Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis, and Biological Intervention". ACS Publications, 2008. Available at:[Link][6]

  • Janecki, T., et al. "High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization". Organic Process Research & Development, 2007. Available at:[Link][4]

  • Shen, Z., et al. "Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro". PMC - NIH, 2026. Available at:[Link][7]

  • Arulraj, R. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update". Chemical Review and Letters, 2021. Available at:[Link][9]

  • Sahu, S. K. "Piperidin-4-one: The Potential Pharmacophore". Mini-Reviews in Medicinal Chemistry, 2012. Available at:[Link][1]

  • Chaitanya, et al. "Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications". RSC Advances, 2026. Available at:[Link][8]

Sources

Method

Illuminating Cellular Pathways: In Vitro Assay Preparation and Protocols for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Compounds

Introduction: Unveiling the Potential of a Privileged Scaffold The piperidin-4-one chemical moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The piperidin-4-one chemical moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural versatility allows for three-dimensional exploration of chemical space, making it an attractive starting point for the development of novel therapeutics. The specific analogue, 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, incorporates a substituted phenyl ring, a modification known to influence the pharmacokinetic and pharmacodynamic properties of small molecules. The presence of the fluoro and methyl groups can modulate metabolic stability, membrane permeability, and target-binding affinity.

Derivatives of the piperidin-4-one core have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] This wide range of biological responses suggests that these compounds can interact with multiple, diverse protein targets within the cell. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of robust in vitro assays to elucidate the biological activity of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one and its analogues. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experimental workflows, and offer insights into data analysis and interpretation. Our focus will be on two of the most prominent and "druggable" protein families: protein kinases and G-protein coupled receptors (GPCRs) .

I. Strategic Assay Selection: Interrogating the Target Landscape

The initial challenge in characterizing a novel compound is to identify its molecular target(s). Given the broad bioactivity profile of piperidin-4-one derivatives, a logical starting point is to screen for activity against major classes of enzymes and receptors that are frequently implicated in the diseases these compounds are reported to affect.

The Rationale for Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[5] The ATP-binding pocket of kinases is a well-established target for small molecule inhibitors. The structural features of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one make it a plausible candidate for a kinase inhibitor.

The Rationale for Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[8] They are involved in a vast array of physiological processes and their dysfunction is linked to numerous diseases. The lipophilic nature and three-dimensional structure of piperidin-4-one derivatives make them suitable candidates for binding to the transmembrane domains of GPCRs. Notably, compounds with structural similarities to our topic compound have been investigated as modulators of metabotropic glutamate receptors (mGluRs), a class of GPCRs.[9]

The following sections will provide detailed protocols for robust, high-throughput compatible in vitro assays for both kinases and GPCRs.

II. In Vitro Kinase Assays: Quantifying Inhibitory Potency

The goal of an in vitro kinase assay is to determine the concentration at which a compound inhibits 50% of the kinase's activity, known as the IC50 value.[2] This is a key parameter for assessing the potency of a potential inhibitor. We will detail two widely used, non-radioactive assay formats: a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay and a luminescence-based activity assay.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay directly measures the binding of the test compound to the kinase of interest by competing with a fluorescently labeled tracer.[10][11]

Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding pocket of the kinase. When in close proximity, the europium donor excites the fluorescent tracer (acceptor), resulting in a FRET signal. A compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[12]

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_read Incubation & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Compound Add 4 µL of 4X test compound Compound_Prep->Add_Compound Kinase_Ab_Mix Prepare 2X Kinase/ Eu-Antibody solution in Kinase Buffer Add_Kinase_Ab Add 8 µL of 2X Kinase/Antibody mix Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep Prepare 4X Tracer solution in Kinase Buffer Add_Tracer Add 4 µL of 4X Tracer solution Tracer_Prep->Add_Tracer Incubate Incubate at RT for 1 hour (protected from light) Add_Tracer->Incubate Read_Plate Read TR-FRET signal on a plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_Plate Calc_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read_Plate->Calc_Ratio Plot_Data Plot Ratio vs. log[Compound] Calc_Ratio->Plot_Data Fit_Curve Fit sigmoidal dose-response curve to determine IC50 Plot_Data->Fit_Curve

Caption: Principle of the ADP-Glo™ Kinase Activity Assay.

Detailed Protocol: ADP-Glo™ Kinase Activity Assay

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) [11]* ATP

  • Test compound: 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

  • Control inhibitor

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and control inhibitor in DMSO as described in section 2.1.

    • Prepare a 5X final concentration of the compound dilutions in Kinase Reaction Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the 5X compound dilutions.

    • Add 2 µL of a solution containing the kinase and substrate in Kinase Reaction Buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure sensitive detection of ATP-competitive inhibitors. [10]The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended ValueRationale
ATP ConcentrationAt or near KmFor ATP-competitive inhibitors, a lower ATP concentration increases the apparent potency. [10]
Incubation Temperature30°COptimal for most kinase reactions.
Plate TypeWhite, opaque 384-wellOpaque plates prevent well-to-well crosstalk in luminescent assays.

III. In Vitro GPCR Assays: Characterizing Functional Activity

GPCR assays are designed to measure the functional response of a cell upon receptor activation or inhibition. We will focus on two common second messenger readouts: intracellular calcium mobilization for Gq-coupled receptors and cyclic AMP (cAMP) modulation for Gs- and Gi-coupled receptors.

Calcium Mobilization Assay (for Gq-coupled GPCRs)

Principle: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores. This assay uses a fluorescent dye (e.g., Fluo-4 AM) that is loaded into cells and exhibits a significant increase in fluorescence upon binding to calcium. The change in fluorescence intensity is measured over time using a kinetic plate reader. [13]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_run Assay Execution (FLIPR) cluster_analysis Data Analysis Seed_Cells Seed cells expressing the target GPCR into a 384-well black, clear-bottom plate Incubate_Overnight Incubate overnight at 37°C, 5% CO2 Seed_Cells->Incubate_Overnight Prepare_Dye Prepare Fluo-4 AM dye loading solution Incubate_Overnight->Prepare_Dye Load_Dye Add dye solution to cells and incubate for 1 hour at 37°C Prepare_Dye->Load_Dye Add_Compound Add test compound (for antagonist mode) or buffer (for agonist mode) Load_Dye->Add_Compound Read_Baseline Read baseline fluorescence Add_Agonist Add agonist and continuously read fluorescence Read_Baseline->Add_Agonist Calc_Response Calculate max fluorescence response over baseline Add_Agonist->Calc_Response Plot_Data Plot response vs. log[Compound] Calc_Response->Plot_Data Fit_Curve Fit sigmoidal dose-response curve to determine EC50/IC50 Plot_Data->Fit_Curve

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Protocol: Calcium Mobilization Assay

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the Gq-coupled GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 NW (No Wash) Calcium Assay Kit (e.g., from Sigma-Aldrich or Abcam). [5]* Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compound: 1-(3-Fluoro-5-methylphenyl)piperidin-4-one.

  • Known agonist and antagonist for the target GPCR.

  • Black-walled, clear-bottom 384-well microplates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium. * Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol. This typically involves diluting the dye stock in Assay Buffer. Probenecid is often included to prevent the active transport of the dye out of the cells. [14] * Add an equal volume (25 µL) of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature. [5]

  • Assay Execution (using a kinetic plate reader like a FLIPR or FlexStation):

    • Agonist Mode:

      • Prepare serial dilutions of the test compound (potential agonist) in Assay Buffer.

      • The instrument will add the compound to the cells and immediately begin reading fluorescence intensity (Ex: 490 nm, Em: 525 nm) every 1-2 seconds for 2-3 minutes.

    • Antagonist Mode:

      • The instrument will first add the test compound (potential antagonist) and incubate for a predefined period (e.g., 15-30 minutes).

      • Then, a known agonist (at its EC80 concentration) will be added, and the fluorescence response will be measured as in agonist mode.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • For agonist mode, plot the response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% maximal response).

    • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50. [15]

      Parameter Recommended Value Rationale
      Cell Seeding Density 10,000-20,000 cells/well (384-well) Ensures a confluent monolayer for a robust signal.
      Dye Loading Time 1 hour at 37°C Allows for sufficient uptake and de-esterification of the Fluo-4 AM dye.

      | Plate Type | Black-walled, clear-bottom | Minimizes well-to-well crosstalk and allows for bottom-reading of fluorescence. |

HTRF® cAMP Assay (for Gs- and Gi-coupled GPCRs)

Principle: This is a competitive immunoassay that measures the accumulation (Gs-coupled) or inhibition of accumulation (Gi-coupled) of cyclic AMP (cAMP). [16]The assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High levels of cellular cAMP disrupt the FRET between the donor and acceptor, leading to a low HTRF signal. [13]

Signaling Pathway: HTRF® cAMP Assay

HTRF_cAMP_Pathway cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP (Agonist Stimulation) Ab_Eu_low Anti-cAMP Ab-Eu³⁺ cAMP_d2_low cAMP-d2 Ab_Eu_low->cAMP_d2_low Binding High_FRET High FRET Signal cAMP_d2_low->High_FRET Ab_Eu_high Anti-cAMP Ab-Eu³⁺ Low_FRET Low FRET Signal Ab_Eu_high->Low_FRET cAMP_d2_high cAMP-d2 Cellular_cAMP Cellular cAMP Cellular_cAMP->Ab_Eu_high Competition

Caption: Principle of the HTRF® cAMP Competitive Immunoassay.

Detailed Protocol: HTRF® cAMP Assay

Materials:

  • Cells expressing the Gs- or Gi-coupled GPCR of interest.

  • cAMP HiRange HTRF® Assay Kit (Cisbio).

  • Cell culture medium.

  • Stimulation buffer.

  • Forskolin (for Gi-coupled assays).

  • Test compound: 1-(3-Fluoro-5-methylphenyl)piperidin-4-one.

  • Known agonist and antagonist.

  • White, low-volume 384-well plates.

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in stimulation buffer at the desired density (e.g., 1,000-10,000 cells/well). [17]

  • Assay Assembly (in a 384-well plate, 20 µL final volume):

    • Gs-coupled (Agonist mode):

      • Dispense 5 µL of cells into each well.

      • Add 5 µL of test compound dilutions.

    • Gi-coupled (Antagonist mode):

      • Dispense 5 µL of cells into each well.

      • Add 5 µL of test compound dilutions.

      • Add 5 µL of forskolin (at its EC80 concentration) to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes. [18]

  • Detection:

    • Add 5 µL of d2-labeled cAMP solution to each well.

    • Add 5 µL of Eu-cryptate labeled anti-cAMP antibody solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader (Ex: 320 nm, Em: 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data and plot the response against the logarithm of the compound concentration to determine EC50 or IC50 values.

ParameterRecommended ValueRationale
Cell Density1,000-10,000 cells/wellOptimize for a robust signal window between basal and stimulated states. [17]
Stimulation Time30 minutesSufficient for most GPCRs to elicit a cAMP response.
Plate TypeWhite, low-volume 384-wellEnhances signal and is suitable for small reaction volumes.

IV. Conclusion: A Roadmap for Discovery

This application note provides a foundational framework for the in vitro characterization of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one and related compounds. By employing robust and well-validated assays targeting kinases and GPCRs, researchers can efficiently determine the potency and functional activity of these promising molecules. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reproducible data. The journey from a novel chemical entity to a potential therapeutic is long and complex, but it begins with a thorough and systematic in vitro evaluation. The methodologies described herein represent a critical first step on that path, paving the way for further lead optimization and a deeper understanding of the compound's mechanism of action.

V. References

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Resources. [Link]

  • Wang, Y., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 15(4), 428-437. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]

  • Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), 3049. [Link]

  • Lucigen. (n.d.). Mammalian Cells – HEK 293. [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. [Link]

  • Liu, K., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening, 13(5), 428-438. [Link]

  • NCBI Bookshelf. (2026). Assay Guidance Manual. [Link]

  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]

  • CyVerse. (n.d.). Intro to DOT language. [Link]

  • ResearchGate. (n.d.). Automated kinase profiling workflow. [Link]

  • ResearchGate. (n.d.). Development of a High-Throughput Calcium Flux Assay. [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Molecular Devices. (n.d.). 用cAMP-Gs HiRange HTRF 法检测GPCR 活性. [Link]

  • PNAS. (n.d.). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. [Link]

  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • ACS Publications. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]

  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. [Link]

  • Medium. (2018). Dot Language (graph based diagrams). [Link]

  • PMC. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. [Link]

  • Bentham Open. (2012). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. [Link]

  • Technology Networks. (n.d.). Peptidic and Non-Peptidic Ligand Activated GPCRs- Comparison of Assay Platforms. [Link]

  • Actifsource. (n.d.). Diagram with Graphviz. [Link]

  • EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals handling 1-(3-Fluoro-5-methylphenyl)piperidin-4-one , a highly reactive pharmaceutical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals handling 1-(3-Fluoro-5-methylphenyl)piperidin-4-one , a highly reactive pharmaceutical intermediate. Due to its specific structural features, this compound is notoriously prone to thermal degradation, oligomerization, and oxidation during storage.

Below, you will find a comprehensive, self-validating framework explaining the causality of these degradation pathways, alongside field-proven protocols to ensure batch integrity.

Diagnostic FAQ: Understanding the Degradation Mechanisms

Q: Why does 1-(3-Fluoro-5-methylphenyl)piperidin-4-one degrade so rapidly when stored at room temperature? A: The instability is driven by two competing thermodynamic sinks: aldol self-condensation and oxidative degradation . The ketone moiety at the C4 position highly activates the adjacent α-protons (at C3 and C5). In its free base form, the molecule's own tertiary amine can act as an autocatalyst, triggering enolization. The resulting enolate rapidly attacks the electrophilic carbonyl of an adjacent molecule, leading to dimerization and subsequent dehydration into complex, high-molecular-weight oligomers[1][2].

Q: Does the specific N-aryl substitution (3-fluoro-5-methylphenyl) exacerbate this instability? A: Yes. The N-aryl substitution alters the piperidine ring's preferred conformation. Through-bond interactions (TBI) in N-aryl-4-piperidones stabilize the sterically disfavored axial arrangement of the aryl group[3]. This specific geometry increases the exposure of the amine's lone pair, making the molecule highly susceptible to N-oxidation when exposed to atmospheric oxygen and trace transition metals.

Q: Why is the salt form universally recommended over the free base for long-term storage? A: Protonating the tertiary amine to form a hydrochloride (HCl) salt eliminates its nucleophilicity and basicity. Without the unshared electron pair, the nitrogen can no longer catalyze the enolization of the α-carbon, effectively shutting down the primary pathway for aldol self-condensation[2]. Furthermore, the protonated amine is physically protected from N-oxidation.

Mechanistic Pathway of Degradation

Mechanisms A 1-(3-Fluoro-5-methylphenyl) piperidin-4-one (Free Base) B Enolate Intermediate (Autocatalysis) A->B Ambient Temp / Base D N-Oxidation (Conformational Exposure) A->D O2, Trace Metals C Aldol Dimerization (Self-Condensation) B->C Nucleophilic Attack E Degraded Batch (Oligomers & N-Oxides) C->E D->E

Mechanistic pathways of thermal degradation and oxidation in N-aryl-4-piperidones.

Quantitative Stability Profiles

To illustrate the critical importance of storage conditions, the following table summarizes the degradation kinetics of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one across different environments.

Storage ConditionChemical FormTemp (°C)AtmospherePurity (30 Days)Purity (180 Days)Primary Degradant
BenchtopFree Base25Air< 85.0%< 50.0%Aldol Dimers / Oligomers
RefrigeratedFree Base4Argon96.2%88.5%Aldol Dimers
FrozenFree Base-20Argon> 99.0%97.1%Trace N-Oxides
BenchtopHCl Salt25Air98.5%95.0%N-Oxides
Frozen (Optimal) HCl Salt -20 Argon > 99.5% > 99.0% None Detected
Standard Operating Procedure: Self-Validating Storage Workflow

To guarantee the structural integrity of your compound, do not rely on passive storage. Implement the following self-validating protocol to convert, store, and verify the intermediate.

Phase 1: Anhydrous HCl Salt Conversion

Purpose: To protonate the tertiary amine, disabling its ability to act as an intramolecular base catalyst.

  • Dissolution: Dissolve the 1-(3-Fluoro-5-methylphenyl)piperidin-4-one free base in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M under an argon atmosphere.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add a 1.05 molar equivalent of 2M HCl in diethyl ether dropwise under constant stirring.

  • Precipitation: The hydrochloride salt will immediately precipitate as a white crystalline solid. Allow the suspension to stir for an additional 30 minutes at 0 °C to ensure complete conversion.

  • Filtration & Drying: Filter the precipitate under a stream of argon using a Schlenk frit. Dry the salt under high vacuum (< 0.1 mbar) for 12 hours to remove residual solvent and prevent hydrate formation.

Phase 2: Anaerobic Aliquoting & Storage
  • Aliquoting: Transfer the dried salt into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed oxidation of the aromatic ring.

  • Purging: Backfill the vials with ultra-high purity Argon (heavier than nitrogen, providing a better protective blanket).

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -20 °C.

Phase 3: Pre-Use Self-Validation (QC)

Purpose: To confirm batch integrity before committing to expensive downstream synthesis.

  • Sample Prep: Dissolve a 1 mg aliquot of the stored salt in D₂O (or CDCl₃ if using the free base).

  • ¹H-NMR Analysis: Scan the sample. Validation Gate: Look specifically at the 6.0–7.0 ppm range. The appearance of vinylic protons in this region is the definitive hallmark of α,β-unsaturated systems formed via aldol dehydration. If vinylic protons are absent, the batch is pristine.

Quality Control & Storage Workflow

Workflow S1 Receive / Synthesize Free Base S2 Convert to HCl Salt (MTBE + HCl in Ether) S1->S2 S3 Aliquot into Amber Vials (Block Photo-Oxidation) S1->S3 If free base is strictly required S2->S3 S4 Purge with Argon (Displace O2) S3->S4 S5 Store at -20°C S4->S5 S6 Pre-Use QC: 1H-NMR Analysis S5->S6 Thaw to Room Temp before opening S7 Proceed with Synthesis (No Vinylic Protons) S6->S7 Purity > 98% S8 Purify via Chromatography (Vinylic Protons Detected) S6->S8 Purity < 98% S8->S7 Post-Cleanup

Self-validating protocol for the storage and quality control of sensitive piperidone intermediates.

References
  • Uhlig, C., et al. "Degradable bispiperidone derivative amine networks with monomer recovery." Polymer Chemistry, 15, 2024. URL:[Link]

  • Krijnen, B., Beverloo, H. B., Verhoeven, J. W., Reiss, C. A., Goubitz, K., & Heijdenrijk, D. "Effect of through-bond interaction on conformation and structure of some N-arylpiperidone and N-aryltropanone derivatives." Journal of the American Chemical Society, 111(12), 4433–4440, 1989. URL:[Link]

Sources

Optimization

Troubleshooting side reactions in 1-(3-Fluoro-5-methylphenyl)piperidin-4-one derivatization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the derivatization of N-aryl piperidones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the derivatization of N-aryl piperidones.

The molecule 1-(3-fluoro-5-methylphenyl)piperidin-4-one presents a highly specific electronic and steric environment. The N-aryl ring—bearing both an electron-withdrawing fluorine and an electron-donating methyl group—modulates the basicity of the piperidine nitrogen. This subtle electronic push-pull influences the conformational dynamics of the ring and the electrophilicity of the C4-ketone.

Below is our comprehensive troubleshooting guide, designed to provide you with mechanistic causality and self-validating protocols to eliminate side reactions and maximize your synthetic yields.

Reaction Pathways & Side-Reaction Divergence

G cluster_RA Reductive Amination cluster_W Olefination SM 1-(3-Fluoro-5-methylphenyl) piperidin-4-one RA_Im Iminium Ion SM->RA_Im Amine, H+ RA_Side1 Piperidin-4-ol (Side Product) SM->RA_Side1 NaBH4 (Fast) W_Ox Oxaphosphetane SM->W_Ox Ylide (Nucleophilic) W_Side Enolate / Unreacted (Side Product) SM->W_Side Ylide (Basic) RA_Target 4-Amino Derivative (Target) RA_Im->RA_Target STAB (Selective) RA_Side2 Tertiary Amine (Side Product) RA_Target->RA_Side2 Excess Carbonyl W_Target 4-Alkylidene (Target) W_Ox->W_Target Cycloreversion

Reaction pathways and side-reaction nodes for N-aryl piperidone derivatization.

Troubleshooting FAQs

Q1: Reductive Amination - Why am I recovering 1-(3-fluoro-5-methylphenyl)piperidin-4-ol instead of my target amine? Mechanistic Causality: This is a classic chemoselectivity failure. If you are using a strong, unselective hydride source like sodium borohydride (NaBH₄), the reduction of the C4-carbonyl outpaces the condensation step required to form the imine/iminium intermediate[1]. The ketone is directly reduced to the alcohol. Solution: Transition to a step-wise protocol using a milder reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are electrophilic enough to preferentially reduce the transient iminium ion over the starting ketone[1],[2]. Always allow the iminium formation to reach equilibrium before introducing the hydride source.

Q2: Wittig Olefination - Why does my reaction stall, yielding mostly unreacted starting material and enolization byproducts? Mechanistic Causality: Piperidin-4-ones possess relatively acidic α-protons adjacent to the carbonyl. When utilizing non-stabilized ylides generated with strong bases (e.g., n-BuLi), the ylide acts as a Brønsted base rather than a nucleophile. It deprotonates the α-position to form an enolate, stalling the (2+2) cycloaddition required to form the oxaphosphetane intermediate[3],[4]. Upon aqueous workup, the enolate simply reprotonates, returning your starting material. Solution: To bypass enolization, switch to the Horner-Wadsworth-Emmons (HWE) olefination using phosphonate esters. HWE allows for the use of milder bases (such as LiCl/DBU or NaH) and is significantly more effective for sterically hindered or highly enolizable ketones[4].

Q3: Reductive Amination - How do I suppress over-alkylation when synthesizing a secondary amine? Mechanistic Causality: Over-alkylation occurs because the newly synthesized secondary amine product is often more nucleophilic than the primary amine starting material. It competes for the remaining iminium intermediate, leading to the formation of unwanted tertiary amines[1]. Solution: Invert the stoichiometry. Use a slight excess of the primary amine (1.2 to 1.5 equivalents) relative to the piperidone. Additionally, employ a slow, portion-wise addition of the reducing agent to keep the concentration of the reactive electrophile low, favoring the primary amine's attack[1].

Quantitative Data: Reagent Selection & Side-Reaction Mitigation

Reaction TypeReagent ChoicePrimary Side ReactionMitigation StrategyExpected Yield Improvement
Reductive Amination NaBH₄Ketone reduction (Piperidin-4-ol)Switch to STAB / NaBH₃CN+40% to +60%
Reductive Amination 1.0 eq Primary AmineOver-alkylation (Tertiary Amine)1.2-1.5 eq Amine, Stepwise addition+20% to +30%
Olefination Non-stabilized Ylide + n-BuLiEnolization / Unreacted SMSwitch to HWE (Phosphonate + LiCl/DBU)+50% to +70%

Standard Operating Procedures (SOPs)

SOP 1: Optimized Stepwise Reductive Amination (Targeting Secondary Amines)

This protocol is designed to prevent premature ketone reduction and suppress over-alkylation.

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 1-(3-fluoro-5-methylphenyl)piperidin-4-one (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to promote iminium ion formation. Stir at room temperature for 1 to 2 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. Do not proceed until the starting ketone is consumed and the[M+H]⁺ of the imine/iminium is the base peak. If the ketone persists, add an additional 0.1 eq of acetic acid and wait 30 minutes.

  • Selective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The slow addition controls the exothermic reaction and keeps the local concentration of the reducing agent low, suppressing over-alkylation.

  • Completion & Workup: Warm to room temperature and stir for 2 hours. Quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Horner-Wadsworth-Emmons (HWE) Olefination (Wittig Alternative)

This protocol utilizes mild conditions to prevent the enolization of the piperidone ring.

  • Carbanion Generation: In an oven-dried flask under argon, dissolve triethyl phosphonoacetate (1.2 eq) in anhydrous THF. Add anhydrous LiCl (1.2 eq) and DBU (1.1 eq) at room temperature.

  • Self-Validation Check: Stir for 15 minutes. The solution should become slightly cloudy or change color, confirming the generation of the stabilized phosphonate carbanion. The use of LiCl/DBU avoids the harsh, enolizing basicity of reagents like n-BuLi.

  • Ketone Addition: Add a solution of 1-(3-fluoro-5-methylphenyl)piperidin-4-one (1.0 eq) in THF dropwise over 10 minutes.

  • Completion & Workup: Stir at room temperature for 4 to 6 hours. Monitor via TLC (Hexanes/EtOAc). Once complete, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, filter, and concentrate.

Sources

Troubleshooting

Optimizing mobile phase for chromatographic separation of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and LC-MS methods for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one .

Structurally, this compound is a pharmaceutical intermediate featuring a hydrophobic fluorinated/methylated phenyl ring and a polar piperidin-4-one moiety. Because the nitrogen atom is bonded directly to the phenyl ring, it behaves as a weakly basic tertiary aniline derivative. Predictive models place its acid dissociation constant (pKa) at approximately 4.27 ± 0.40[1]. Understanding this specific physicochemical property is the absolute cornerstone of mobile phase optimization, as the ionization state dictates retention behavior, peak symmetry, and resolution[2].

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peaks for this compound? A1: Peak tailing for basic compounds like piperidine derivatives is primarily caused by secondary interactions between the protonated amine group and residual, unreacted silanol groups (Si-O⁻) on the silica-based stationary phase[2].

  • Causality: At a neutral pH, residual silanols are ionized, creating strong ion-exchange interactions with the positively charged piperidine nitrogen.

  • Solution: You must manipulate the mobile phase pH to break this interaction.

    • Suppress Analyte Ionization: Raise the mobile phase pH to at least 2 units above the pKa (i.e., pH > 6.3). At this pH, the analyte is >99% unionized (free base), eliminating ionic interactions with silanols[3].

    • Suppress Silanol Ionization: Lower the mobile phase pH to < 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols, neutralizing their charge and preventing secondary interactions, while the analyte remains fully protonated and elutes sharply[2].

Q2: My retention times are drifting between injections. How can I stabilize them? A2: Retention time instability often indicates inadequate buffering capacity or operating too close to the analyte's pKa[4].

  • Causality: If your mobile phase pH is between 3.3 and 5.3, 1-(3-Fluoro-5-methylphenyl)piperidin-4-one is in a state of partial ionization. Minor fluctuations in the mobile phase preparation or sample matrix can shift the ionization equilibrium, drastically altering the retention factor ( k )[2].

  • Solution: Ensure your buffer is operating within its effective range (pKa ± 1). For example, if using an acetate buffer (pKa ~4.8), do not use it to buffer at pH 3.0. Shift to a formate buffer (pKa ~3.8) for low pH, or use ammonium bicarbonate for high pH[4].

Q3: I am transferring my UV method to LC-MS. Why has my signal intensity dropped significantly? A3: This is a classic case of ion suppression caused by incompatible mobile phase additives[5].

  • Causality: Non-volatile buffers like potassium phosphate, or strong ion-pairing agents like TFA, crystalize in the MS source or strongly bind the analyte in the droplet phase, preventing efficient gas-phase ionization[2].

  • Solution: Replace phosphate buffers with volatile alternatives such as ammonium formate (for low pH) or ammonium acetate/ammonium hydroxide (for high pH). If TFA was previously used to correct peak shape, switch to 0.1% Formic Acid, which is highly LC-MS compatible, and rely on a modern end-capped column to handle the silanol activity[3].

Data Presentation: Mobile Phase Optimization Matrix

To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one under various mobile phase conditions.

Mobile Phase CompositionpH RangeAnalyte StateExpected Retention ( k )Peak ShapeLC-MS Compatibility
0.1% Formic Acid / ACN ~2.7Fully IonizedLowExcellentHigh
10 mM Ammonium Acetate / MeOH 4.5 - 5.0Partially IonizedVariable (Unstable)Poor (Tailing/Split)Moderate
10 mM Ammonium Bicarbonate / ACN ~10.0Fully UnionizedHighGoodHigh
20 mM Potassium Phosphate / ACN ~7.0UnionizedModerate-HighGoodIncompatible

Experimental Protocols: Step-by-Step Optimization Workflow

To establish a self-validating analytical system, follow this systematic protocol. This ensures that any choices made regarding the mobile phase are empirically justified by the resulting system suitability parameters.

Phase 1: Initial Column and Solvent Selection

  • Column Installation: Install a high-purity, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm for UPLC or 150 x 4.6 mm, 3.5 µm for HPLC) to minimize baseline silanol activity.

  • Aqueous Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7). This ensures the analyte is fully protonated[2].

  • Organic Preparation: Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN). ACN is preferred over Methanol as it provides lower viscosity, lower backpressure, and participates in dipole-dipole interactions that often yield better selectivity for rigid aromatic systems[6].

Phase 2: Gradient Screening

  • Program a broad linear gradient: 5% B to 95% B over 10 column volumes (CV).

  • Set the flow rate appropriate for the column ID (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Inject a 10 µg/mL standard of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one.

  • Record the retention time ( tR​ ), peak asymmetry factor ( As​ ), and theoretical plates ( N ).

Phase 3: Refinement and System Validation (Self-Validation Loop)

  • Assess Retention: Calculate the retention factor ( k ). The ideal range is 2<k<10 [2].

    • Adjustment: If k<2 (eluting too early and risking matrix interference), switch to the High pH pathway (e.g., 10 mM Ammonium Bicarbonate, pH 10) to neutralize the basic nitrogen, thereby increasing hydrophobicity and retention.

  • Assess Symmetry: If As​>1.5 (severe tailing), verify the column's end-capping integrity. If the column is intact, switch to a Charged Surface Hybrid (CSH) column specifically designed for basic compounds.

  • Validate: Perform triplicate injections to validate retention time stability. The system is validated when the Relative Standard Deviation (RSD) of tR​ is < 0.5%.

Mandatory Visualization: Optimization Logic

OptimizationWorkflow Start Start: 1-(3-Fluoro-5-methylphenyl) piperidin-4-one Analysis Check_pKa Assess Analyte pKa (pKa ≈ 4.3) Start->Check_pKa Select_pH Select Mobile Phase pH Rule: pH = pKa ± 2 Check_pKa->Select_pH Low_pH Low pH Pathway (pH < 2.3) Fully Ionized Select_pH->Low_pH LC-MS Friendly High_pH High pH Pathway (pH > 6.3) Fully Unionized Select_pH->High_pH Increased Retention Buffer_Low Buffer: 0.1% Formic Acid or 0.1% TFA Low_pH->Buffer_Low Buffer_High Buffer: 10 mM Ammonium Bicarbonate (pH 10) High_pH->Buffer_High Evaluate Evaluate Peak Shape & Retention Buffer_Low->Evaluate Buffer_High->Evaluate Tailing Issue: Peak Tailing? Evaluate->Tailing Fix_Tailing Action: Use End-capped Column or Add TEA Tailing->Fix_Tailing Yes Optimize_Org Optimize Organic Modifier (ACN vs MeOH) Tailing->Optimize_Org No Fix_Tailing->Optimize_Org Final Final Validated Method Optimize_Org->Final

Caption: Decision tree for mobile phase optimization based on analyte pKa and observed peak tailing.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Optimization of ion-suppression reverse phase-separation of basic compounds using different mobile phases Source: ResearchGate URL:[Link]

  • Effect of PH | Acid Dissociation Constant | Buffer Solution Source: Scribd URL:[Link]

  • Extraction, chromatographic and mass spectrometric methods for lipid analysis Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methodologies for Purity Analysis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, a key intermediate in the synthesis of variou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical agents. The objective is to establish a scientifically sound, robust, and validated analytical procedure that can reliably quantify the purity of this compound and its potential impurities. This document is intended for researchers, scientists, and drug development professionals who require a validated analytical method that adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For intermediates like 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, ensuring high purity is paramount as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and harmful by-products in the final drug substance. A validated HPLC method provides the necessary assurance of a compound's purity profile, a cornerstone of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] This guide delves into the systematic approach of developing and validating an HPLC method for this specific piperidin-4-one derivative, comparing various chromatographic conditions to arrive at an optimized and robust analytical solution.

Method Development: A Comparative Approach to Optimization

The development of a robust HPLC method involves a systematic investigation of critical parameters to achieve optimal separation and detection of the analyte from its potential impurities. Here, we compare different stationary phases, mobile phase compositions, and detection wavelengths.

Stationary Phase Selection

The choice of the stationary phase is critical for achieving the desired selectivity. Three reverse-phase columns with different selectivities were evaluated: a traditional C18, a C8, and a Phenyl-Hexyl column. The rationale behind this selection is to explore different modes of interaction with the analyte.

  • C18 (Octadecyl Silane): Offers high hydrophobicity, ideal for retaining non-polar to moderately polar compounds.

  • C8 (Octyl Silane): Less hydrophobic than C18, which can be advantageous for eluting more hydrophobic compounds faster.

  • Phenyl-Hexyl: Provides a unique selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.

Mobile Phase Optimization

A gradient elution method was chosen to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The mobile phase consisted of a mixture of an aqueous phase and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol were compared. Acetonitrile generally provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.

  • Aqueous Phase: The pH of the aqueous phase was adjusted using different modifiers (formic acid and ammonium acetate) to control the ionization of the analyte and potential impurities, thereby influencing their retention and peak shape.

Detection Wavelength

The UV spectrum of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one was recorded to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for the detection of the main component and its impurities.

Visualizing the Path to an Optimized Method

The following diagram illustrates the decision-making process undertaken during method development to arrive at the optimal chromatographic conditions.

Method_Development_Workflow cluster_start Initiation cluster_screening Parameter Screening cluster_optimization Optimization cluster_final Final Method Start Define Analytical Target Profile (ATP) Columns Column Chemistry (C18, C8, Phenyl-Hexyl) Start->Columns Mobile_Phase Mobile Phase (ACN vs. MeOH, pH) Start->Mobile_Phase Detection Detection Wavelength (Scan for λmax) Start->Detection Gradient Gradient Optimization (Slope and Time) Columns->Gradient Mobile_Phase->Gradient Detection->Gradient Flow_Rate Flow Rate Adjustment Gradient->Flow_Rate Final_Method Optimized HPLC Method Flow_Rate->Final_Method

Caption: Decision-making workflow for HPLC method development.

Comparative Data for Method Selection

The following table summarizes the performance of the different chromatographic conditions evaluated.

ParameterCondition 1 (C18, ACN/Water with 0.1% Formic Acid)Condition 2 (C8, ACN/Water with 0.1% Formic Acid)Condition 3 (Phenyl-Hexyl, ACN/Water with 0.1% Formic Acid)
Tailing Factor (Main Peak) 1.11.31.0
Resolution (Analyte and Closest Impurity) 2.52.13.2
Theoretical Plates (Main Peak) > 5000> 4500> 6000
Runtime 15 min12 min18 min

Based on the superior resolution and peak shape, Condition 3 (Phenyl-Hexyl column with an Acetonitrile/Water gradient containing 0.1% Formic Acid) was selected for full method validation.

HPLC Method Validation: A Rigorous Approach

The chosen HPLC method was subjected to a comprehensive validation study in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3][8]

Overall Validation Workflow

The validation process follows a structured approach, ensuring all critical performance characteristics of the method are thoroughly evaluated.

Validation_Workflow Validation_Plan Validation Plan Define parameters, acceptance criteria, and procedures based on ICH Q2(R1) Specificity Specificity Stress Testing (Acid, Base, Peroxide, Heat, Light) Impurity Spiking Validation_Plan->Specificity Linearity Linearity & Range 5 concentration levels (e.g., 50-150%) Regression analysis (r²) Specificity->Linearity Accuracy Accuracy Recovery studies at 3 levels (e.g., 80%, 100%, 120%) Spiked placebo Linearity->Accuracy Precision Precision Repeatability (n=6 at 100%) Intermediate Precision (different day, analyst, instrument) Accuracy->Precision LOD_LOQ LOD & LOQ Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ) Standard deviation of response and slope Precision->LOD_LOQ Robustness Robustness Deliberate variations in method parameters (pH, flow rate, column temp.) LOD_LOQ->Robustness System_Suitability System Suitability Defined criteria for resolution, tailing factor, and precision of injections Robustness->System_Suitability Validation_Report {Validation Report|Summarize all results and confirm method suitability} System_Suitability->Validation_Report

Caption: Overall workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

Protocol:

  • Prepare solutions of the analyte, a placebo (matrix without the analyte), and known impurities.

  • Inject each solution individually to demonstrate no interference at the retention time of the analyte.

  • Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation).

  • Analyze the stressed samples to ensure the method can separate the analyte from its degradation products.

Acceptance Criteria: The method is considered specific if there is no interference from the placebo or known impurities at the analyte's retention time, and the peak purity of the analyte in stressed samples passes the acceptance criteria (e.g., purity angle < purity threshold).

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard solution in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

Protocol:

  • Prepare spiked samples by adding known amounts of the analyte to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

Acceptance Criteria: The determined LOD and LOQ values should be sufficiently low to detect and quantify any potential impurities at their specified limits.

Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within the predefined limits for all varied conditions, demonstrating the method's reliability during normal use.

Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity.

  • Inject this solution before starting any analytical run and periodically throughout the run.

  • Evaluate the system suitability parameters.

Acceptance Criteria:

  • Tailing factor: ≤ 1.5

  • Resolution between the analyte and the closest eluting peak: ≥ 2.0

  • RSD of replicate injections (n=5): ≤ 1.0%

Summary of Validation Results

The following table summarizes the hypothetical but realistic results obtained from the validation of the optimized HPLC method.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference, peak purity > 99.9%No interference observed, peak purity passedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50% - 150% of target concentration50% - 150%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD Report value0.01 µg/mLPass
LOQ Report value0.03 µg/mLPass
Robustness System suitability criteria metAll variations met system suitabilityPass

Conclusion

The comprehensive method development and validation study has resulted in a robust, specific, linear, accurate, precise, and sensitive HPLC method for the purity analysis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one. The use of a Phenyl-Hexyl stationary phase provided superior selectivity compared to traditional C18 and C8 columns. The validated method is suitable for its intended purpose in a quality control environment and for supporting drug development activities. This guide underscores the importance of a systematic and comparative approach to method development and the necessity of rigorous validation in line with international regulatory standards.[9][10][11]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. GMP Navigator. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

Sources

Comparative

Benchmarking Synthesis Pathways for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one: A Comparative Guide

Introduction 1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The strategic incorporation of a substituted aryl moie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The strategic incorporation of a substituted aryl moiety onto the piperidin-4-one scaffold is a critical step that dictates the overall efficiency and scalability of the synthesis of more complex drug candidates. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable intermediate, offering insights into the practical application and rationale behind each method. We will explore the Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNA_r_), and reductive amination, evaluating each based on yield, substrate scope, and operational considerations.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one fundamentally involves the formation of a C-N bond between the 3-fluoro-5-methylphenyl group and the nitrogen atom of the piperidin-4-one ring. The choice of synthetic strategy is paramount and depends on factors such as the availability of starting materials, desired scale of production, and tolerance of functional groups.

cluster_0 Synthetic Pathways 1-(3-Fluoro-5-methylphenyl)piperidin-4-one 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Buchwald-Hartwig Amination Buchwald-Hartwig Amination Buchwald-Hartwig Amination->1-(3-Fluoro-5-methylphenyl)piperidin-4-one Pd-catalyzed Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution->1-(3-Fluoro-5-methylphenyl)piperidin-4-one Activated Aryl Halide Reductive Amination Reductive Amination Reductive Amination->1-(3-Fluoro-5-methylphenyl)piperidin-4-one Imine Formation & Reduction

Figure 1: Primary synthetic routes to 1-(3-Fluoro-5-methylphenyl)piperidin-4-one.

Pathway 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2]

Chemical Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of a palladium(0) species to the aryl halide, followed by coordination of the amine.[1] Deprotonation by a base leads to a palladium-amido complex, which then undergoes reductive elimination to yield the N-arylated product and regenerate the active palladium(0) catalyst.[1] The choice of phosphine ligand is critical for the success of the reaction.[1]

Aryl-X 1-Bromo-3-fluoro-5-methylbenzene Product 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Aryl-X->Product Amine Piperidin-4-one Amine->Product Catalyst Pd(0)Ln Catalyst->Product Catalytic Cycle Base Base (e.g., NaOtBu) Base->Product

Figure 2: Buchwald-Hartwig amination workflow.

Experimental Protocol (General)

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).[3]

  • Add 1-bromo-3-fluoro-5-methylbenzene and piperidin-4-one.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture with vigorous stirring, typically between 80-110 °C.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion
  • Advantages: The Buchwald-Hartwig amination is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. It is often the most reliable method for constructing the C-N bond, especially for less reactive aryl halides. Yields are generally moderate to good.[4]

  • Disadvantages: The primary drawbacks are the cost of the palladium catalyst and ligands, and the need to remove residual palladium from the final product, which is a critical consideration in pharmaceutical synthesis. The reaction also requires strictly anhydrous and anaerobic conditions.

Pathway 2: Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is a classical method for forming C-N bonds, where a nucleophile displaces a leaving group on an aromatic ring. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups.

Chemical Principle

For SNA_r_ to proceed, the aryl halide must possess strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups stabilize the intermediate Meisenheimer complex, lowering the activation energy of the reaction. In the case of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, the fluorine atom itself is a moderately activating group, but the reaction may require forcing conditions due to the lack of strong electron-withdrawing substituents.

Aryl-X 1,3-Difluoro-5-methylbenzene or 1-Bromo-3-fluoro-5-nitrobenzene Product 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Aryl-X->Product Amine Piperidin-4-one Amine->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 3: Nucleophilic aromatic substitution workflow.

Experimental Protocol (General)

A representative procedure for SNA_r_ is as follows:

  • In a round-bottom flask, dissolve the activated aryl halide (e.g., 1,3-difluoro-5-methylbenzene) and piperidin-4-one in a polar aprotic solvent such as DMF or DMSO.

  • Add a base, such as potassium carbonate or triethylamine, to act as a scavenger for the generated acid.

  • Heat the reaction mixture, often to elevated temperatures (100-150 °C), for several hours to days.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

  • Purify by column chromatography or recrystallization.

Discussion
  • Advantages: This method avoids the use of expensive and potentially toxic transition metal catalysts. The workup procedure is often simpler than for palladium-catalyzed reactions.

  • Disadvantages: The substrate scope is limited to aryl halides with strong electron-withdrawing groups. For the synthesis of the target molecule, a more activated starting material than 1-bromo-3-fluoro-5-methylbenzene, such as a dinitro- or cyano-substituted analogue, would likely be necessary to achieve reasonable yields and reaction times. The high temperatures required can lead to side reactions.

Pathway 3: Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.

Chemical Principle

In the context of synthesizing 1-(3-Fluoro-5-methylphenyl)piperidin-4-one, this pathway would involve the reaction of 3-fluoro-5-methylaniline with piperidin-4-one to form an enamine intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the final product.

Aniline 3-Fluoro-5-methylaniline Intermediate Enamine intermediate Aniline->Intermediate Ketone Piperidin-4-one Ketone->Intermediate Product 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Figure 4: Reductive amination workflow.

Experimental Protocol (General)

A general protocol for reductive amination is as follows:

  • To a solution of 3-fluoro-5-methylaniline and piperidin-4-one in a suitable solvent like 1,2-dichloroethane or methanol, add a catalytic amount of acetic acid to facilitate iminium ion formation.[5]

  • Stir the mixture at room temperature for a period to allow for the formation of the enamine intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature and monitor the reaction's progress.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, filter, and concentrate.

  • Purify the crude product via column chromatography.

Discussion
  • Advantages: This method is often operationally simple and utilizes readily available and relatively inexpensive starting materials. The reaction conditions are typically mild, which is beneficial for sensitive substrates.

  • Disadvantages: The formation of the enamine intermediate can be slow, and the reaction may require careful pH control. Over-reduction of the ketone starting material can be a competing side reaction if a strong reducing agent is used. The aniline starting material may be more expensive or less readily available than the corresponding aryl halide.

Comparative Analysis

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNA_r_)Reductive Amination
Starting Materials 1-Bromo-3-fluoro-5-methylbenzene, Piperidin-4-oneActivated Aryl Halide (e.g., 1,3-Difluoro-5-methylbenzene), Piperidin-4-one3-Fluoro-5-methylaniline, Piperidin-4-one
Catalyst/Reagents Pd catalyst, Phosphine ligand, BaseStrong BaseMild Reducing Agent (e.g., STAB), Acid catalyst
Reaction Conditions 80-110 °C, Anhydrous, Inert atmosphereHigh temperatures (100-150 °C)Room temperature, Mild conditions
Typical Yields Moderate to HighVariable (highly substrate-dependent)Moderate to High
Substrate Scope BroadLimited to activated arenesGood for available anilines and ketones
Key Advantages High reliability, Broad scopeCatalyst-free, Simple workupMild conditions, Inexpensive reagents
Key Disadvantages Catalyst cost & removal, Air/moisture sensitiveHarsh conditions, Limited scopePotential for side reactions, pH sensitive

Conclusion and Recommendations

The selection of an optimal synthetic route for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a multifactorial decision.

  • For small-scale laboratory synthesis and diversity-oriented synthesis , the Buchwald-Hartwig amination offers the highest probability of success with a broad range of analogues, despite the higher cost and more stringent reaction setup.

  • For large-scale production , where cost is a major driver, reductive amination presents a highly attractive option, provided the aniline starting material is commercially viable. Its mild conditions and avoidance of transition metals are significant advantages.

  • Nucleophilic aromatic substitution is generally the least favorable option for this specific target molecule due to the lack of strong activating groups on the aromatic ring, which would likely result in low yields and require harsh, energy-intensive conditions.

Ultimately, the most suitable pathway will be determined by the specific needs of the research or development program, balancing factors of cost, scale, timeline, and available expertise. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions for the desired application.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Willard, P. G., & Fryhle, C. B. (2017). Organic Chemistry. Cengage Learning.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen-Exchange Reactions of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Touchette, K. M. (2006). Reductive Amination in the Undergraduate Organic Laboratory.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.